[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an alkyne or azide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropyl bromide.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antimicrobial activities.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Cyclopropylamine: Contains the cyclopropyl group but lacks the triazole ring.
Methylamine: Contains the methylamine group but lacks the triazole and cyclopropyl groups.
Uniqueness
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methylamine dihydrochloride is unique due to the combination of the triazole ring, cyclopropyl group, and methylamine group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
2648947-50-4 |
---|---|
Molecular Formula |
C7H14Cl2N4 |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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